molecular formula C13H13ClN2O2 B14612647 2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-63-5

2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14612647
CAS No.: 60725-63-5
M. Wt: 264.71 g/mol
InChI Key: AVFPWQBSVBQMNA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,5-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the condensation of 3-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and oxidation steps. One common method involves the use of N,N′-dithiocarbonyldiimidazole (DTCI) as a reagent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process typically includes the following steps:

  • Condensation of 3-chlorobenzaldehyde with 2-aminopyridine.
  • Cyclization using a suitable reagent such as DTCI.
  • Purification and isolation of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Imidazo[1,5-a]pyridine derivatives.

    Reduction: Tetrahydroimidazo[1,5-a]pyridine derivatives.

    Substitution: Substituted imidazo[1,5-a]pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its antimicrobial and anticancer activities compared to other similar compounds .

Properties

CAS No.

60725-63-5

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H13ClN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2

InChI Key

AVFPWQBSVBQMNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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